

Discovery of PROTAC FLT-3 Degradar 4: A Technical Guide

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B12367845

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical evaluation of **PROTAC FLT-3 degrader 4**, also known as compound A20. This novel, orally bioavailable proteolysis-targeting chimera has demonstrated significant potential in the treatment of acute myeloid leukemia (AML) by inducing the degradation of Fms-like tyrosine kinase 3 (FLT3). This document details the mechanism of action, quantitative biological data, and comprehensive experimental protocols for the synthesis and evaluation of this promising therapeutic agent.

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. While FLT3 inhibitors have been developed, their efficacy can be limited by the emergence of drug resistance.

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (in this case, FLT3), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination and subsequent

proteasomal degradation of the target protein. **PROTAC FLT-3 degrader 4** (A20) is a cereblon (CRBN)-based PROTAC designed to selectively degrade FLT3-ITD.[1][2]

Data Presentation

The following tables summarize the key quantitative data for **PROTAC FLT-3 degrader 4** (A20).

Table 1: In Vitro Activity of **PROTAC FLT-3 Degradator 4** (A20)

Parameter	Cell Line	Value	Reference
Anti-proliferative Activity (IC50)	MV4-11	39.9 nM	[2]
MOLM-13	169.9 nM	[2]	
FLT3-ITD Degradation (DC50)	MV4-11	7.4 nM	[2]
MOLM-13	20.1 nM	[2]	
Maximum Degradation (Dmax)	MV4-11 & MOLM-13	>90%	[3]

Table 2: In Vivo Efficacy of **PROTAC FLT-3 Degradator 4** (A20) in MV4-11 Xenograft Model

Dose (oral, daily for 2 weeks)	Tumor Growth Inhibition (TGI)	Outcome	Reference
1.25 mg/kg	Significant	Inhibition of tumor growth	[2]
5 mg/kg	97.5%	Tumor regression	[2]
10 mg/kg	Not specified	Complete tumor regression	[2]

Table 3: Pharmacokinetic Parameters of **PROTAC FLT-3 Degradator 4** (A20) in Sprague-Dawley Rats

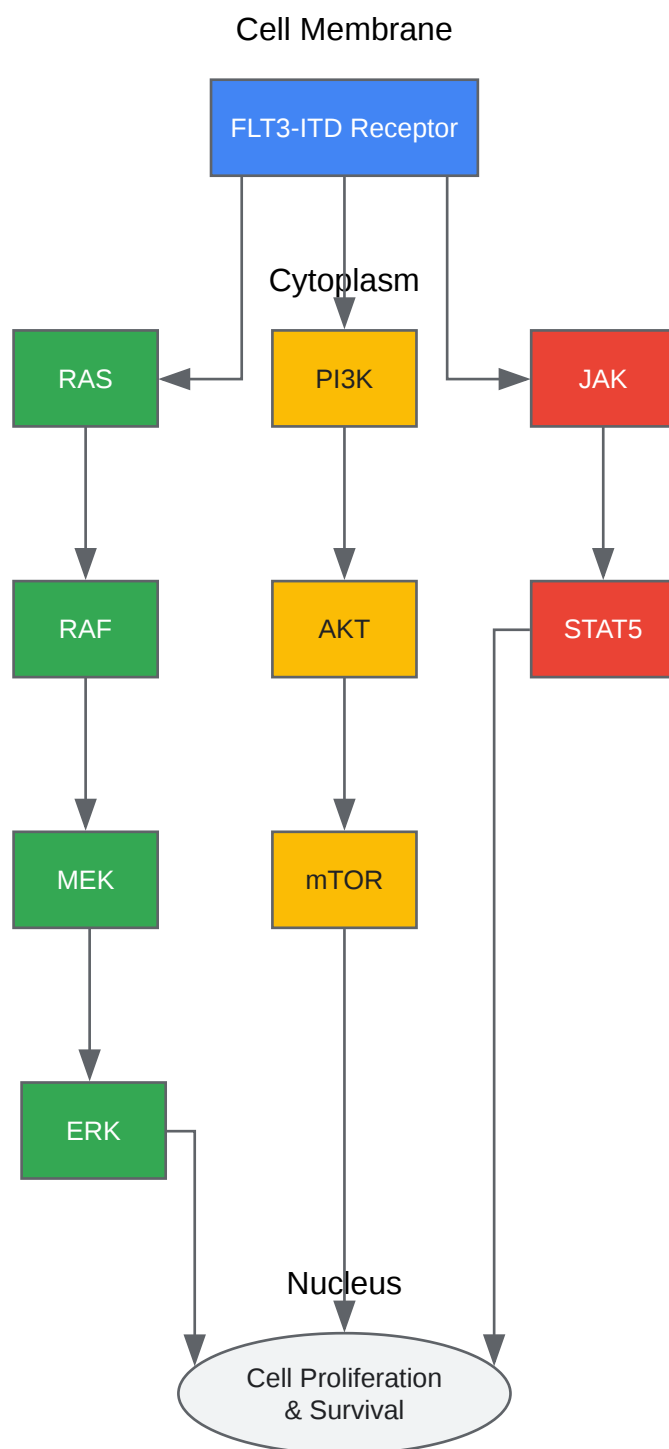
Parameter	Value (Oral Administration)
Tmax (h)	Not available
Cmax (ng/mL)	Not available
AUClast (h*ng/mL)	Not available
Bioavailability (F%)	Not available

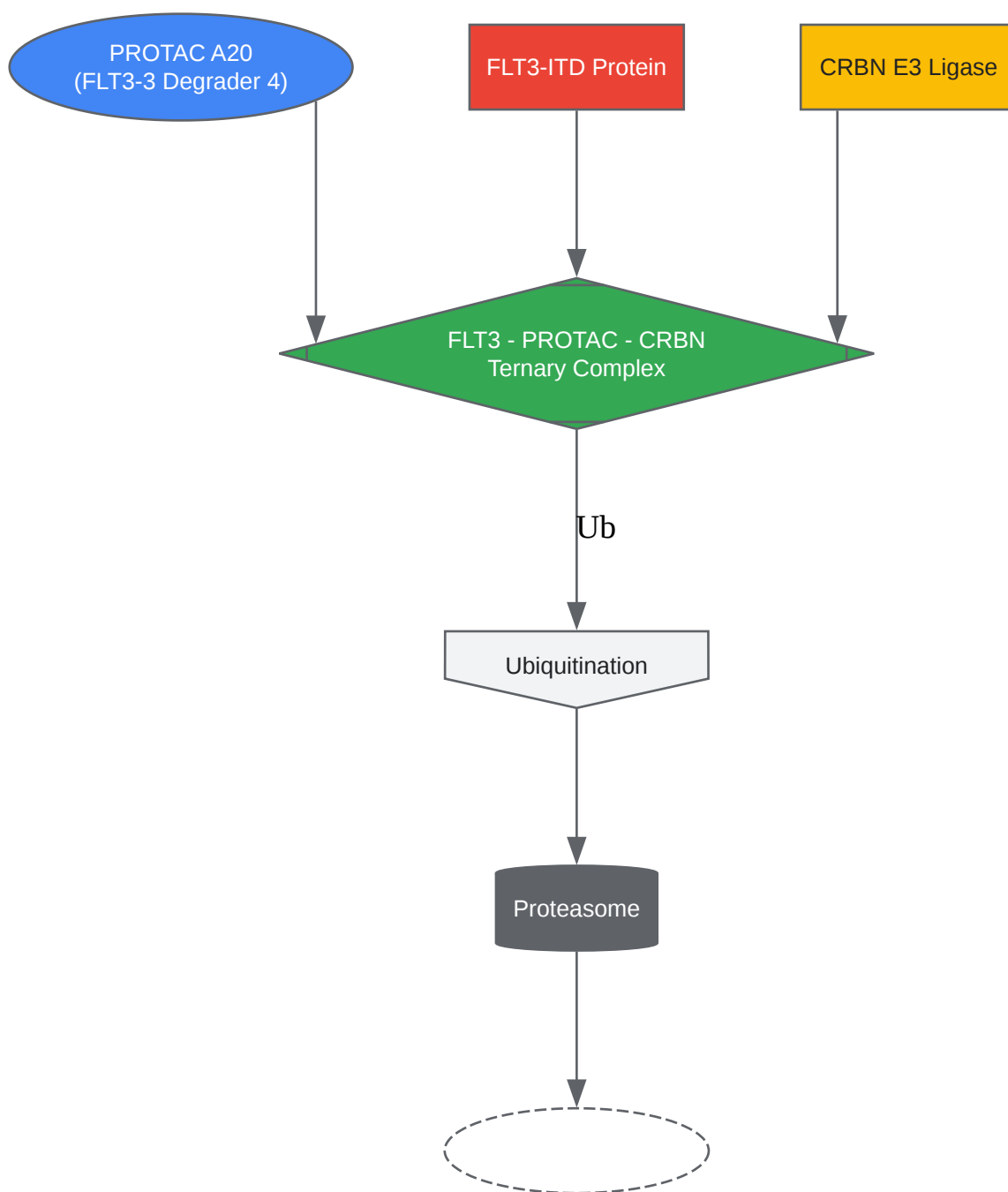
Specific pharmacokinetic values were not detailed in the reviewed literature.

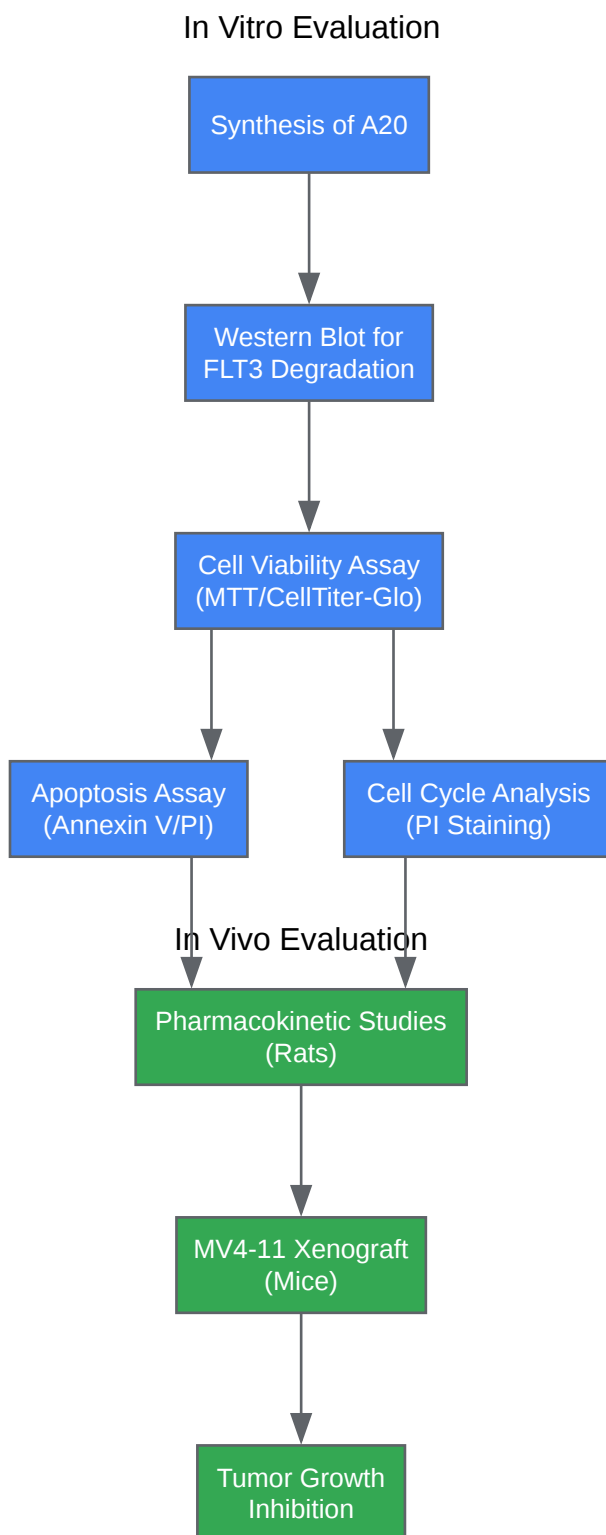
Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of downstream signaling pathways that are critical for the proliferation and survival of leukemic cells. The following diagram illustrates the key pathways affected.







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References

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